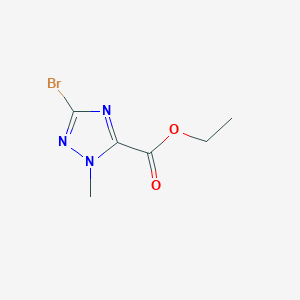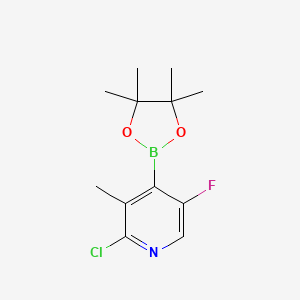![molecular formula C16H14F4O3 B13025387 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one CAS No. 1313885-94-7](/img/structure/B13025387.png)
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one is a synthetic organic compound with the molecular formula C16H14F4O3 and a molecular weight of 330.27 g/mol . This compound is primarily used in industrial and scientific research applications, and it is not intended for medical or clinical use .
Métodos De Preparación
The synthesis of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves several steps. One common synthetic route includes the reaction of 6,7-difluoromethoxy naphthalene with a suitable methylpropanone derivative under specific reaction conditions . The reaction typically requires the use of catalysts and controlled temperature conditions to ensure the desired product is obtained with high purity.
Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the final product meets the required specifications .
Análisis De Reacciones Químicas
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification . By inhibiting these enzymes, the compound can modulate various biochemical pathways and exert its effects on cellular processes.
Comparación Con Compuestos Similares
1-[6,7-Bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one can be compared with other similar compounds, such as:
Seviteronel: A compound with a similar naphthalene-based structure, used as an inhibitor of cytochrome P450 enzymes.
Naphthalene derivatives: These compounds share the naphthalene core structure and exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with particular molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
1313885-94-7 |
|---|---|
Fórmula molecular |
C16H14F4O3 |
Peso molecular |
330.27 g/mol |
Nombre IUPAC |
1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H14F4O3/c1-8(2)14(21)10-4-3-9-6-12(22-15(17)18)13(23-16(19)20)7-11(9)5-10/h3-8,15-16H,1-2H3 |
Clave InChI |
FBLAGBKISZSIDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Fluoromethyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13025311.png)
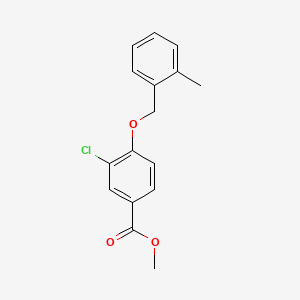
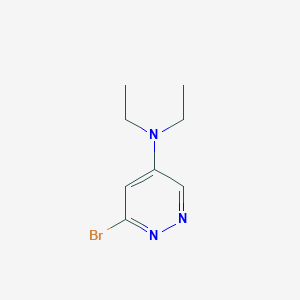

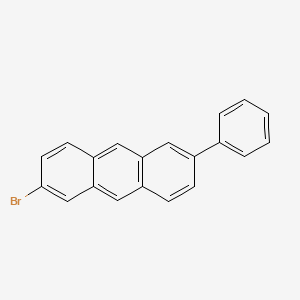
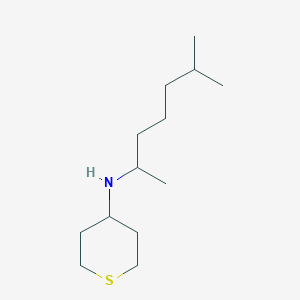
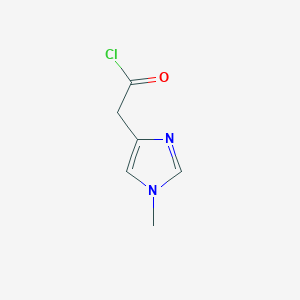

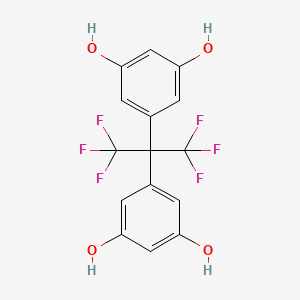

![2-Amino-2-(2-methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13025383.png)
